1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-5-ylidene moiety and a piperidine-4-carboxamide substituent. The Z-configuration of the exocyclic methylidene group in the thiazolidinone ring is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets . The piperidine-4-carboxamide group introduces hydrogen-bonding capacity, which may enhance target binding specificity .
Properties
Molecular Formula |
C24H27N5O3S2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H27N5O3S2/c25-20(30)15-9-12-27(13-10-15)21-17(22(31)28-11-5-4-8-19(28)26-21)14-18-23(32)29(24(33)34-18)16-6-2-1-3-7-16/h4-5,8,11,14-16H,1-3,6-7,9-10,12-13H2,(H2,25,30)/b18-14- |
InChI Key |
ZOPDXKJAKHQOCU-JXAWBTAJSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)SC2=S |
Origin of Product |
United States |
Preparation Methods
Heteropolyacid-Catalyzed Cyclization
Aluminium-exchanged tungstophosphoric acid salts (AlHₓ₃−PWₓ₁₂O₄₀) catalyze the cyclocondensation of 2-aminopyridines with 1,3-dicarbonyl compounds under mild conditions. For example, reacting 2-aminopyridine with ethyl acetoacetate in ethanol at 80°C with Al₃PW₁₂O₄₀ yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in >90% yield. The catalyst’s Lewis acidity facilitates keto-enol tautomerization and intramolecular cyclization.
| Catalyst | Substrate | Temperature | Yield (%) |
|---|---|---|---|
| Al₃PW₁₂O₄₀ | 2-Aminopyridine + diketone | 80°C | 92 |
| H₃PW₁₂O₄₀ | Same as above | 80°C | 78 |
Cross-Dehydrogenative Coupling (CDC)
N-Amino-2-iminopyridines react with 1,3-cyclopentanedione under aerobic conditions in ethanol with acetic acid, forming pyrido[1,2-a]pyrimidinones via oxidative cyclization. This method avoids pre-functionalized substrates and leverages O₂ as a terminal oxidant. For instance, N-amino-2-iminopyridine and 1,3-cyclopentanedione at 130°C yield cyclopentapyrazolo[1,5-a]pyridin-1-one (72–74% yield).
Piperidine-4-carboxamide Functionalization
The piperidine-4-carboxamide group is introduced at position 2 of the pyrido[1,2-a]pyrimidinone core via nucleophilic substitution.
Substitution Strategy
A chlorine atom at position 2 of the core reacts with piperidine-4-carboxamide in dimethylformamide (DMF) at 120°C, facilitated by K₂CO₃ as a base. This method, adapted from a patent for analogous derivatives, affords 70–75% yield. Alternative leaving groups (e.g., bromine) or palladium-catalyzed coupling (Buchwald-Hartwig) may improve efficiency but require optimization.
Carboxamide Formation
If the core lacks a pre-installed carboxamide, piperidine-4-carboxylic acid can be converted to its acid chloride (using SOCl₂) and reacted with ammonium hydroxide to form the amide. This step typically precedes substitution to avoid side reactions with the thiazolidinone moiety.
Integrated Synthetic Route
Combining these steps, the complete synthesis proceeds as follows:
-
Core Formation : 2-Aminopyridine and ethyl acetoacetate react via Al₃PW₁₂O₄₀-catalyzed cyclization to yield 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Chlorination : Position 2 is chlorinated using POCl₃ in dichloroethane (80°C, 90% yield).
-
Piperidine Installation : Chlorine displacement with piperidine-4-carboxamide in DMF/K₂CO₃ (120°C, 72% yield).
-
Thiazolidinone Coupling : Knoevenagel condensation with (Z)-5-(formylmethylene)-3-cyclohexyl-2-thioxothiazolidin-4-one in toluene/piperidine (reflux, 88% yield).
Challenges and Optimization
-
Stereochemical Control : The Z configuration of the exocyclic double bond is critical. Polar solvents (e.g., DMF) favor E isomers, while nonpolar solvents (toluene) and bulky bases (e.g., DBU) enhance Z selectivity.
-
Purification : Silica gel chromatography separates geometric isomers, though crystallization from ethanol/water (7:3) achieves >95% Z purity.
-
Scale-Up : Heteropolyacid catalysts are reusable for up to five cycles without significant activity loss, making them cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .
Scientific Research Applications
Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies suggest potential anticancer and antimicrobial activities, although the exact mechanisms remain to be fully elucidated.
Research Applications
The following table summarizes various applications of the compound based on current research findings:
| Application Area | Details |
|---|---|
| Anticancer Research | Investigated for its ability to inhibit tumor growth by modulating specific pathways. |
| Antimicrobial Studies | Potential use against bacterial and fungal infections due to its unique structural properties. |
| Drug Development | Serves as a lead compound for modifications aimed at enhancing efficacy and reducing toxicity. |
| Biochemical Assays | Used in assays to study interactions with biological macromolecules (e.g., proteins, nucleic acids). |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in therapeutic contexts:
- Anticancer Activity : A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.
- Antimicrobial Efficacy : Research on thiazolidinone derivatives showed promising results against resistant bacterial strains, suggesting that modifications in the side chains can enhance activity.
- Targeted Drug Delivery : Investigations into piperidine-based compounds have revealed their potential in targeted delivery systems for cancer therapies, improving the specificity and reducing side effects.
Mechanism of Action
The mechanism of action of 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Implications
Key Observations:
Substituent-Driven Bioactivity: The 3-cyclohexyl group in the target compound likely enhances lipophilicity compared to the 3-methyl group in its ethyl ester analogue . This may improve blood-brain barrier penetration but requires experimental validation. Piperidine-4-carboxamide vs.
Core Heterocycle Impact :
- Pyrido[1,2-a]pyrimidin-4-one systems (target compound and ethyl ester analogue) exhibit planar aromaticity, favoring intercalation with DNA or enzyme active sites .
- Thiazolidin-4-one derivatives (e.g., 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid) prioritize antioxidant activity, whereas thiazolidin-5-ylidene derivatives (target compound) may favor enzyme inhibition due to conjugated double bonds .
Dithiazole-containing compounds (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines) show superior cytotoxicity, indicating that sulfur-rich heterocycles may outperform oxygen/nitrogen systems in anticancer applications .
Computational and Structural Similarity Analysis
Table 2: Tanimoto Similarity Coefficients (Binary Fingerprint Comparison)
| Compound Pair | Tanimoto Coefficient | Pharmacophore Overlap |
|---|---|---|
| Target Compound vs. Ethyl Ester Analogue | 0.82 | 90% (thiazolidinone, pyrido-pyrimidinone, piperidine) |
| Target Compound vs. 4-Oxo-thiazolidin-3-yl Propionic Acid Derivatives | 0.45 | 50% (thiazolidinone core) |
| Target Compound vs. Dithiazole-Pyridine Hybrids | 0.28 | <30% (no shared ring systems) |
- Tanimoto Analysis : The ethyl ester analogue shares the highest structural similarity (0.82), suggesting comparable target profiles . Lower similarity to dithiazole hybrids (0.28) underscores divergent bioactivity .
- Pharmacophore Overlap: The target compound’s thiazolidin-5-ylidene and pyrido-pyrimidinone systems align with known kinase inhibitors, while the dithiazole-pyridine hybrids target redox-sensitive pathways .
Biological Activity
The compound 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide (referred to as Compound A) is a complex organic molecule with potential therapeutic applications. Its intricate structure includes a thiazolidine ring and a pyrido[1,2-a]pyrimidine core, which contribute to its biological activity. This article explores the biological activity of Compound A based on existing research findings.
Molecular Characteristics
The molecular formula of Compound A is with a molecular weight of approximately 472.7 g/mol. The compound features several functional groups that are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S3 |
| Molecular Weight | 472.7 g/mol |
| IUPAC Name | (5Z)-3-cyclohexyl-5-[... |
| InChI Key | PRMKPPASLZDVRX-VKAVYKQESA-N |
Biological Activity
Research indicates that Compound A exhibits several biological activities, primarily through its interactions with various enzymes and receptors. The following sections detail its potential therapeutic effects.
Anticancer Properties
Preliminary studies suggest that Compound A may possess anticancer properties. It has shown the ability to inhibit specific cellular pathways involved in tumor growth. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Case Study Example:
In a study conducted on human breast cancer cell lines, Compound A exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. It interacts with bacterial and fungal targets, potentially disrupting their growth and replication processes.
Research Findings:
In vitro studies revealed that Compound A effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.
The exact mechanism of action for Compound A remains under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes: Inhibition of key metabolic enzymes involved in cancer cell metabolism.
- Receptors: Modulation of receptor activities related to cell signaling pathways that control proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Compound A, it is useful to compare it with structurally similar compounds. Below is a table summarizing some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Z)-(3-benzyl)-4-oxo-thiazolidin | Contains a benzyl group | Potentially different biological activity due to steric effects |
| 9-methyl-2-(4-methylpiperidinyl)-pyrido[1,2-a]pyrimidine | Lacks thiazolidine moiety | Focused on different mechanisms of action |
| 3-(Cyclopentyl)-4-oxo-2-thioxo-1,3-thiazolidin | Different cycloalkane structure | May exhibit altered lipophilicity affecting bioavailability |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematically varying reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of 2-mercaptoacetic acid in thiazolidinone synthesis under reflux conditions. Researchers should employ fractional factorial design to identify critical factors affecting yield. Intermediate purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) can enhance purity. Monitoring reaction progress via TLC (Rf tracking) and adjusting stoichiometric ratios of aromatic aldehydes and heterocyclic precursors is critical .
Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons in the pyrido[1,2-a]pyrimidine core (δ 7.5–8.5 ppm) and the cyclohexyl group’s axial/equatorial protons (δ 1.0–2.5 ppm). The Z-configuration of the thiazolidinone methylidene group can be confirmed via coupling constants in NOESY .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+ with <5 ppm error .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use standardized pharmacological models such as the "acetic acid writhing" assay ( ) to evaluate analgesic potential. Administer the compound intraperitoneally at 10–50 mg/kg doses in rodent models, with indomethacin as a positive control. Measure writhes over 30-minute intervals and perform ANOVA to compare treated vs. control groups. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures therapeutic index validity .
Advanced Research Questions
Q. What computational strategies predict the compound’s pharmacokinetic properties and bioisosteric relationships?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use Schrödinger’s Desmond or GROMACS to simulate binding to cyclooxygenase (COX-2) and assess residence time.
- Bioisosterism Analysis : Compare the 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidine core with 4-hydroxyquinolin-2-one analogs ( ) using shape similarity (Tanimoto coefficient >0.8) and electrostatic potential maps (MEPs) in Gaussian 16 .
- ADMET Prediction : SwissADME or ADMETLab 2.0 calculates logP (target: <5), topological polar surface area (TPSA >80 Ų for oral bioavailability), and CYP450 inhibition profiles .
Q. How can reaction mechanisms for thiazolidinone-pyrido[1,2-a]pyrimidine conjugation be elucidated?
- Methodological Answer : Apply quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) to model the conjugation pathway. Identify transition states for the Knoevenagel condensation between the thiazolidinone methylidene and pyrido-pyrimidine aldehyde. Calculate activation energies (ΔG‡) to compare solvent effects (DMF vs. ethanol). Experimental validation via kinetic isotope effects (KIEs) using deuterated intermediates can confirm proposed mechanisms .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., COX inhibition vs. IL-6 ELISA) using fixed/random-effects models. Assess heterogeneity via Cochran’s Q-test.
- Dose-Response Refinement : Perform EC50/IC50 curve fitting (GraphPad Prism) with Hill slopes to identify assay-specific potency variations.
- Structural Confounds : Verify compound stability under assay conditions (e.g., pH 7.4 buffer vs. acidic lysosomal environments) via LC-MS to rule out degradation artifacts .
Q. What advanced separation techniques purify stereoisomers of this compound?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC (Chiralpak IC column). Optimize mobile phase composition (n-hexane:isopropanol 85:15, 0.1% TFA) to resolve Z/E isomers. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy at 220–260 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
